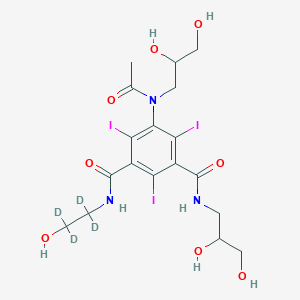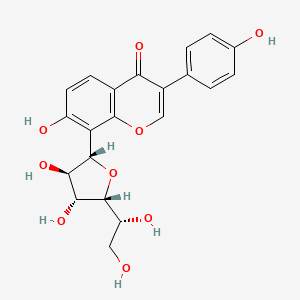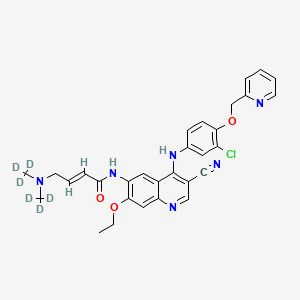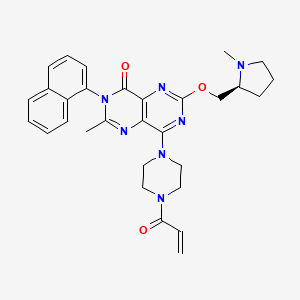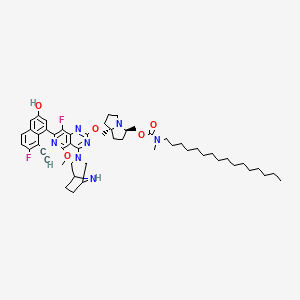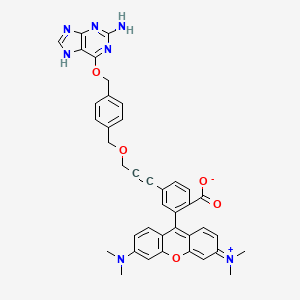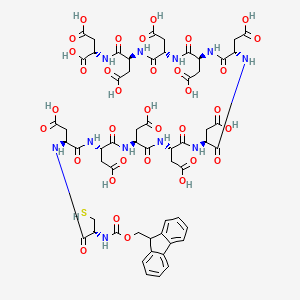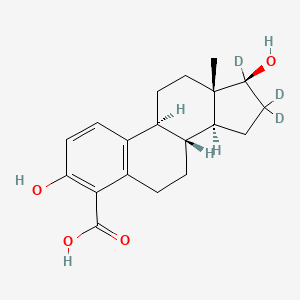
4-Carboxyl-17beta-Estradiol-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Carboxyl-17 is a compound that belongs to the class of carboxylic acids, which are organic acids containing a carboxyl functional group. Carboxylic acids are widely found in nature and are also synthetically manufactured. The carboxyl group in 4-Carboxyl-17 consists of a carbonyl group (C=O) and a hydroxyl group (OH) attached to the same carbon atom, giving it the general formula R-COOH .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Carboxyl-17 can be synthesized through various methods, including:
Oxidation of Alkylbenzenes: This method involves the oxidation of alkylbenzenes using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) to produce carboxylic acids.
Hydrolysis of Nitriles: Nitriles can be hydrolyzed to carboxylic acids using acidic or basic conditions.
Carboxylation of Grignard Reagents: Grignard reagents (RMgX) react with carbon dioxide (CO₂) to form carboxylic acids.
Industrial Production Methods
Industrial production of 4-Carboxyl-17 often involves large-scale oxidation processes using catalysts and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production .
Analyse Des Réactions Chimiques
Types of Reactions
4-Carboxyl-17 undergoes various chemical reactions, including:
Substitution: Carboxylic acids can undergo nucleophilic acyl substitution reactions to form derivatives such as esters, amides, and anhydrides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reducing Agents: Lithium aluminum hydride (LiAlH₄)
Catalysts: Acid catalysts like sulfuric acid (H₂SO₄) for esterification reactions
Major Products
Primary Alcohols: Formed by reduction
Esters: Formed by esterification with alcohols
Amides: Formed by reaction with amines
Applications De Recherche Scientifique
4-Carboxyl-17 has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-Carboxyl-17 involves its interaction with molecular targets such as enzymes and receptors. The carboxyl group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. Additionally, the compound can participate in metabolic pathways, undergoing transformations that produce biologically active metabolites .
Comparaison Avec Des Composés Similaires
4-Carboxyl-17 can be compared with other carboxylic acids such as:
Acetic Acid (CH₃COOH): A simple carboxylic acid used in vinegar.
Benzoic Acid (C₆H₅COOH): An aromatic carboxylic acid used as a food preservative.
Citric Acid (C₆H₈O₇): A tricarboxylic acid found in citrus fruits and used in the food and beverage industry.
Uniqueness: : 4-Carboxyl-17’s unique structure and functional groups make it suitable for specific applications in organic synthesis and industrial processes, distinguishing it from other carboxylic acids .
Propriétés
Formule moléculaire |
C19H24O4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(8R,9S,13S,14S,17S)-16,16,17-trideuterio-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-4-carboxylic acid |
InChI |
InChI=1S/C19H24O4/c1-19-9-8-11-10-4-6-15(20)17(18(22)23)13(10)3-2-12(11)14(19)5-7-16(19)21/h4,6,11-12,14,16,20-21H,2-3,5,7-9H2,1H3,(H,22,23)/t11-,12-,14+,16+,19+/m1/s1/i7D2,16D |
Clé InChI |
YQTASQANBQGSOV-NMFIOFMGSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4C(=O)O)O)C)O |
SMILES canonique |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3,5-Dimethoxyphenyl)-3-[4-(3-methoxyphenoxy)-2-(4-morpholin-4-ylanilino)pyrimidin-5-yl]urea](/img/structure/B12412924.png)
![2,3,5,6,7,8-hexadeuterio-4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B12412931.png)


